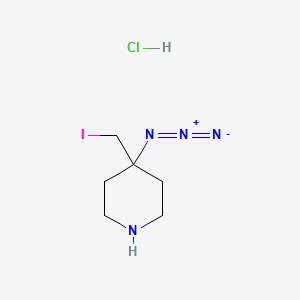

4-Azido-4-(iodomethyl)piperidine hydrochloride

Description

Propriétés

Formule moléculaire |

C6H12ClIN4 |

|---|---|

Poids moléculaire |

302.54 g/mol |

Nom IUPAC |

4-azido-4-(iodomethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C6H11IN4.ClH/c7-5-6(10-11-8)1-3-9-4-2-6;/h9H,1-5H2;1H |

Clé InChI |

GYDMNKWEZHFHPR-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1(CI)N=[N+]=[N-].Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-4-(iodomethyl)piperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.

Iodomethylation: The piperidine is first subjected to iodomethylation, where an iodomethyl group is introduced. This can be achieved using reagents such as iodomethane (CH3I) in the presence of a base like sodium hydride (NaH).

Azidation: The iodomethylated piperidine is then treated with sodium azide (NaN3) to replace the iodine atom with an azido group, forming 4-Azido-4-(iodomethyl)piperidine.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Azido-4-(iodomethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.

Major Products Formed

Amine Derivatives: Reduction of the azido group yields amine derivatives.

Triazoles: Cycloaddition reactions with alkynes produce triazole derivatives.

Applications De Recherche Scientifique

4-Azido-4-(iodomethyl)piperidine hydrochloride has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific biological pathways.

Materials Science: It can be employed in the design of novel materials with unique properties, such as polymers and nanomaterials.

Bioconjugation: The azido group allows for bioorthogonal chemistry, enabling the labeling and modification of biomolecules in biological systems.

Mécanisme D'action

The mechanism of action of 4-Azido-4-(iodomethyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can facilitate the formation of covalent bonds with target molecules, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Chemical Identity

- IUPAC Name : 4-Azido-4-(iodomethyl)piperidine hydrochloride

- Molecular Formula : C₆H₁₀IN₄·HCl (inferred from structural analysis; conflicting data in evidence)

- Molecular Weight : 317.65 g/mol (reported in , though calculated molecular weight based on inferred formula is ~302.36 g/mol; this discrepancy is unresolved in available literature)

- Key Functional Groups :

- Azido group (-N₃) at the 4-position of the piperidine ring.

- Iodomethyl (-CH₂I) substituent at the same 4-position.

- Hydrochloride salt form.

Structural Features The compound features a piperidine ring substituted with both an azido and iodomethyl group at the 4-position. The hydrochloride salt enhances stability and solubility in polar solvents.

- Organic synthesis (e.g., as a bifunctional building block for cross-coupling reactions).

- Photolabile probes due to the azido group’s sensitivity to UV light .

Safety and Regulatory Status No specific toxicity or regulatory data were found in the evidence.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Reactivity and Functional Diversity

- 4-Azido-4-(iodomethyl)piperidine HCl : The azido group enables participation in Huisgen cycloaddition (click chemistry), while the iodomethyl group allows nucleophilic substitution. This dual functionality is unique among the compared compounds .

- 4-(Diphenylmethoxy)piperidine HCl : The bulky diphenylmethoxy group limits reactivity but enhances lipophilicity, making it suitable for CNS-targeting drug intermediates .

- Paroxetine HCl : A clinically used SSRI, its fluorophenyl and benzodioxole groups contribute to serotonin reuptake inhibition .

Regulatory and Environmental Impact

Activité Biologique

4-Azido-4-(iodomethyl)piperidine hydrochloride is a compound that has garnered interest in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an azido group and an iodomethyl moiety. The presence of these functional groups is significant for its reactivity and biological interactions.

Biological Activity Overview

1. Antiviral Activity

Research indicates that derivatives of piperidine, including 4-Azido-4-(iodomethyl)piperidine hydrochloride, exhibit potential antiviral properties. For instance, related compounds have shown efficacy against HIV-1, with IC50 values in the nanomolar range, suggesting that modifications to the piperidine structure can enhance antiviral activity significantly .

2. Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. In studies comparing various piperidine derivatives, compounds similar to 4-Azido-4-(iodomethyl)piperidine hydrochloride exhibited improved pharmacokinetic profiles and higher potency against cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies

Case Study 1: Antiviral Efficacy

In a study examining the antiviral activity of piperidine derivatives, 4-Azido-4-(iodomethyl)piperidine hydrochloride was synthesized and tested against HIV-1 in vitro. The results demonstrated significant inhibition of viral replication, with an IC50 value comparable to existing antiviral therapies. This suggests that the compound could serve as a lead for developing new antiviral agents .

Case Study 2: Antitumor Activity Assessment

Another investigation focused on the antitumor effects of piperidine derivatives on various cancer cell lines. The study revealed that compounds structurally related to 4-Azido-4-(iodomethyl)piperidine hydrochloride showed enhanced cytotoxicity against several types of cancer cells. The results were promising enough to warrant further exploration into their mechanism of action and potential clinical applications .

Pharmacokinetics

Understanding the pharmacokinetics of 4-Azido-4-(iodomethyl)piperidine hydrochloride is crucial for its therapeutic application. Preliminary studies indicate that its analogs possess favorable pharmacokinetic properties, such as:

- Half-life (t1/2): Approximately 28.3 minutes for related compounds, indicating moderate stability in biological systems.

- Cmax: Concentration maxima values suggest effective bioavailability, with some analogs achieving concentrations significantly above their IC50 values in relevant biological assays .

Comparative Analysis Table

| Compound | IC50 (µM) | t1/2 (min) | Cmax (µM) | Activity |

|---|---|---|---|---|

| 4-Azido-4-(iodomethyl)piperidine | TBD | 28.3 | TBD | Antiviral, Antitumor |

| Piperidine derivative 4d | 2.6 | 28.3 | 10.25 | Antitumor |

| Piperazine analog B07 | <0.01 | TBD | 19.22 | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.